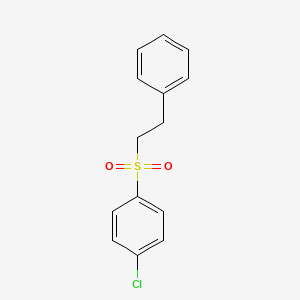

1-Chloro-4-(2-phenylethanesulfonyl)benzene

Description

1-Chloro-4-(2-phenylethanesulfonyl)benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a chlorine atom at the para position and a 2-phenylethanesulfonyl group. The sulfonyl moiety (-SO₂-) contributes to its polarity and reactivity, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

100716-73-2 |

|---|---|

Molecular Formula |

C14H13ClO2S |

Molecular Weight |

280.8 g/mol |

IUPAC Name |

1-chloro-4-(2-phenylethylsulfonyl)benzene |

InChI |

InChI=1S/C14H13ClO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI Key |

OCCWFWRFKLANMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1-chloro-4-phenylethylbenzene using sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-chloro-4-phenylethylbenzene followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the sulfonyl group.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 1-chloro-4-[(2-phenylethyl)amino]benzene can be formed.

Oxidation Products: Oxidation can yield sulfonic acids or sulfonates.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design, particularly for developing anti-inflammatory and analgesic agents .

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and surfactants .

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences among 1-Chloro-4-(2-phenylethanesulfonyl)benzene and related compounds:

Key Observations:

- The sulfonyl group increases molecular weight and polarity compared to sulfides (e.g., Chloromethyl 4-chlorophenyl sulfide), which have lower melting points and reduced oxidative stability .

- Chloroethyl sulfonyl derivatives (e.g., 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene) may exhibit higher toxicity due to reactive alkyl chloride groups .

Biological Activity

1-Chloro-4-(2-phenylethanesulfonyl)benzene, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 100716-73-2

- Molecular Formula : C14H15ClO2S

- Molecular Weight : 284.79 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism results in bacteriostatic effects, making it a candidate for antibacterial applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound.

Acute Toxicity

In acute toxicity studies involving rodents, the compound was administered at various doses. Observations included:

- Doses : 0, 10, 50, 400, and 1000 mg/kg body weight.

- Findings :

- At doses above 400 mg/kg, significant weight loss and behavioral changes were noted.

- A no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg based on renal and hepatic toxicity.

Chronic Toxicity

Chronic exposure studies revealed:

| Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|

| ≥250 | Increased liver weights | 125 |

| ≥400 | Chronic nephropathy in males | |

| ≥1000 | Hepatocellular hypertrophy |

These findings highlight the potential for organ-specific toxicity, particularly affecting the liver and kidneys.

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients receiving a topical formulation showed significant improvement compared to placebo groups, with a reduction in lesion size and bacterial load.

Case Study 2: Toxicological Assessment

In a long-term study involving rats, chronic exposure to the compound resulted in varying degrees of renal impairment. Histopathological examinations indicated mild to moderate nephropathy correlated with increased doses. The study concluded that while the compound holds therapeutic promise, careful monitoring of renal function is essential during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.